Product packaging for Biphenyl-4-yl biphenyl-4-carboxylate(Cat. No.:)

Biphenyl-4-yl biphenyl-4-carboxylate

Cat. No.: B12463337
M. Wt: 350.4 g/mol
InChI Key: CKTWFFUWJXTHAY-UHFFFAOYSA-N
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Description

Biphenyl-4-yl biphenyl-4-carboxylate is a biphenyl-derived ester of interest in chemical and pharmaceutical research. Compounds featuring a biphenyl core are significant intermediates in organic chemistry and are found in a wide range of compounds with pharmacological activities . The biphenyl scaffold is a fundamental backbone in synthetic organic chemistry due to its presence in medicinally active compounds and marketed drugs . As a derivative, this compound may serve as a versatile building block or precursor in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals . In medicinal chemistry research, such structures are frequently investigated as potential scaffolds for creating new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18O2 B12463337 Biphenyl-4-yl biphenyl-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18O2

Molecular Weight

350.4 g/mol

IUPAC Name

(4-phenylphenyl) 4-phenylbenzoate

InChI

InChI=1S/C25H18O2/c26-25(23-13-11-21(12-14-23)19-7-3-1-4-8-19)27-24-17-15-22(16-18-24)20-9-5-2-6-10-20/h1-18H

InChI Key

CKTWFFUWJXTHAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Biphenyl 4 Yl Biphenyl 4 Carboxylate

Established Synthetic Methodologies for Biphenyl-4-yl Biphenyl-4-carboxylate Production

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, represents a fundamental approach to forming this compound. This method involves reacting biphenyl-4-carboxylic acid and 4-phenylphenol (B51918), typically in the presence of a strong acid catalyst. The reaction is reversible, and to drive it towards the product side, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation.

Coupling Reactions Utilizing Activated Precursors

To achieve higher yields and milder reaction conditions compared to direct esterification, activated precursors of biphenyl-4-carboxylic acid are frequently employed. A common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Biphenyl-4-carbonyl chloride can be synthesized from biphenyl-4-carboxylic acid and subsequently reacted with 4-phenylphenol. thermofisher.comsigmaaldrich.com This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine, proceeds readily to form the desired ester. The base serves to neutralize the hydrochloric acid generated during the reaction.

Another approach involves the use of coupling agents, which facilitate the ester bond formation directly from the carboxylic acid and alcohol without the need to isolate an activated intermediate. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), are effective for this purpose.

Exploration of Catalytic Systems in Esterification

Catalysis is a cornerstone in the synthesis of this compound, offering pathways to increased reaction rates, higher yields, and improved selectivity. jddhs.com Both homogeneous and heterogeneous catalysts have been explored for this and similar esterification reactions.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification. For the synthesis of this compound, common homogeneous catalysts include:

Mineral Acids: Sulfuric acid and hydrochloric acid are traditional catalysts for Fischer esterification.

Organic Acids: p-Toluenesulfonic acid is another effective and commonly used acid catalyst.

Lewis Acids: Metal triflates can also be used to catalyze the esterification.

In the context of the precursor synthesis, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium acetate (B1210297) are crucial for Suzuki-Miyaura cross-coupling reactions to create the biphenyl (B1667301) structure of the precursors themselves. ajgreenchem.comorgsyn.org

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. jddhs.com For esterification reactions, these can include:

Solid Acid Catalysts: Zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides can be employed.

Supported Catalysts: Palladium supported on carbon or other materials can be used for precursor synthesis and is easily filtered out post-reaction. researchgate.net A patent describes the use of a silica-alumina catalyst for related biphenyl reactions. google.com

The following table summarizes various catalytic systems applicable to the synthesis of biphenyl compounds, which are the precursors to this compound.

Catalyst TypeCatalyst ExampleReaction TypePrecursorsReference
HomogeneousTetrakis(triphenylphosphine)palladium(0)Suzuki-Miyaura Coupling1-(4-bromophenyl)cyclopropane-1-carboxylic acid, Substituted boronic acids ajgreenchem.com
HomogeneousPalladium Acetate / TriphenylphosphineSuzuki-Miyaura CouplingAryl halides, Boronic acids orgsyn.org
HeterogeneousFullerene-supported PdCl2Suzuki-Miyaura Coupling4-Bromobenzoic acid, Phenylboronic acid researchgate.net
HomogeneousAluminum Chloride (AlCl3)Friedel-Crafts AcylationBiphenyl, Propionyl chloride rsc.org
HeterogeneousSilica-aluminaFriedel-Crafts AlkylationBiphenyl, Propylene google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. jddhs.com In the synthesis of this compound and its precursors, several green approaches can be considered:

Alternative Solvents: The use of safer, more environmentally friendly solvents is a key aspect. Supercritical fluids like CO2 or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be alternatives to traditional chlorinated or aromatic solvents. jddhs.com Research on Suzuki-Miyaura cross-coupling for producing biphenyl carboxylic acids has demonstrated high yields in water, a green solvent. researchgate.net

Catalyst Choice: As mentioned, heterogeneous catalysts are preferred due to their ease of recovery and reuse. jddhs.com The development of water-soluble catalysts also facilitates separation from organic products. researchgate.net

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are favored. Coupling reactions using agents like DCC or EDC can have lower atom economy due to the formation of byproducts. In contrast, catalytic esterification, where water is the only byproduct, is more atom-economical.

Renewable Feedstocks: While the direct precursors to this compound are typically derived from petrochemical sources, there is ongoing research into producing aromatic compounds from renewable biomass. A patented process describes the formation of biphenyl carboxylic acids from furanyl compounds, which can be derived from hemicellulose. google.com

The following table outlines some green chemistry approaches relevant to the synthesis of the biphenyl precursors.

Green Chemistry PrincipleApproachExampleBenefitReference
Use of Safer SolventsReaction in WaterSuzuki-Miyaura coupling for biphenyl-4-carboxylic acid synthesis.Avoids volatile organic compounds (VOCs), simplifies workup. researchgate.net
CatalysisRecyclable Heterogeneous CatalystFullerene-supported PdCl2 nanocatalyst in water.Catalyst can be recovered and reused multiple times without significant loss of activity. researchgate.net
Design for Energy EfficiencyMicrowave-Assisted SynthesisCan be applied to various organic syntheses to accelerate reactions.Reduced reaction times and energy input. jddhs.com
Use of Renewable FeedstocksBiomass-derived PrecursorsSynthesis of biphenyl carboxylic acids from furfural (B47365) (derived from hemicellulose).Reduces reliance on fossil fuels. google.com

Batch vs. Flow Synthesis Methodologies for this compound

The choice between batch and continuous flow processing for the synthesis of this compound is dictated by factors such as the scale of production, safety requirements, and desired process control.

Batch Synthesis: Batch processing is the conventional approach, particularly for laboratory-scale synthesis and initial process development. labmanager.com In this method, reactants are loaded into a single vessel, and the reaction proceeds through sequential steps (heating, reacting, cooling, work-up) within that same vessel. researchgate.net

Advantages: Batch reactors are versatile and well-suited for a wide range of reaction types. labmanager.com The setup is relatively simple, and conditions can be flexibly adjusted during the reaction, which is beneficial for optimization studies. labmanager.com

Flow Synthesis: Continuous flow chemistry has emerged as a powerful alternative for chemical manufacturing. In this methodology, reactants are continuously pumped through a reactor (e.g., a heated tube or microreactor), where they mix and react. The product stream is collected continuously at the outlet. youtube.com

Advantages: Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing thermal runaway risks. youtube.com This enhanced control can lead to higher yields and purity. The small volume of reactants under reaction conditions at any given moment significantly improves safety, especially for highly exothermic reactions. helgroup.com Flow processes are also more amenable to automation and can be scaled up by extending operational time or by "numbering-up" (running multiple reactors in parallel).

Challenges: The initial setup for a flow process can be more specialized and costly than for batch. Each step in a multi-step synthesis might require a dedicated reactor, adding complexity. youtube.com

For the esterification to produce this compound, a batch process is ideal for initial discovery and small-quantity synthesis. However, for industrial-scale production, a transition to a continuous flow process could offer significant advantages in safety, consistency, and throughput. helgroup.com

Precursor Analysis and Their Influence on Reaction Efficiency and Selectivity

The efficiency of the esterification reaction and the purity of the final product, this compound, are critically dependent on the quality of the starting materials: biphenyl-4-carboxylic acid and biphenyl-4-ol.

Synthesis and Purity of Biphenyl-4-carboxylic Acid Derivatives

Biphenyl-4-carboxylic acid, also known as 4-phenylbenzoic acid, is a crystalline solid that serves as the acyl donor in the esterification. chemicalbook.comchemimpex.com Its synthesis can be achieved through various routes, such as the oxidation of 4-substituted biphenyls (e.g., 4,4'-diisopropylbiphenyl). google.com Purity is paramount, as impurities can lead to side reactions, lower yields, and complicate the purification of the final ester. Purification is typically achieved by recrystallization from solvents like aqueous ethanol (B145695) or benzene/petroleum ether. chemicalbook.com

Table 1: Properties of Biphenyl-4-carboxylic Acid

Property Value Reference
CAS Number 92-92-2 chemicalbook.com
Molecular Formula C13H10O2 chemicalbook.com
Molecular Weight 198.22 g/mol chemicalbook.com
Appearance White to light yellow crystalline powder chemicalbook.com
Melting Point 220-225 °C chemicalbook.comsigmaaldrich.com

| Purity (Typical) | ≥ 95-99% | chemimpex.comsigmaaldrich.com |

Synthesis and Purity of Biphenyl-4-ol Derivatives

Biphenyl-4-ol (or 4-hydroxybiphenyl) is the nucleophilic precursor in the synthesis. It is a white, flaky solid. nbinno.com Industrial production methods include its isolation as a byproduct from phenol (B47542) production via the sulfonation route or the hydrolysis of 4-biphenylsulfonic acid. nbinno.comwikipedia.org For laboratory synthesis, Suzuki coupling of phenylboronic acid and 4-iodophenol (B32979) offers a direct route. wikipedia.org Impurities in biphenyl-4-ol, such as isomeric phenols or residual reagents from its synthesis, can compete in the esterification reaction, reducing the selectivity and yield of the desired product.

Table 2: Properties of Biphenyl-4-ol

Property Value Reference
CAS Number 92-69-3 nbinno.comsynthonix.com
Molecular Formula C12H10O nbinno.comsynthonix.com
Molecular Weight 170.21 g/mol nbinno.com
Appearance White flaky solid nbinno.com
Melting Point 164-166 °C nbinno.com

| Purity (Typical) | >98% | synthonix.com |

Scalability Considerations for this compound Production

Scaling up the production of this compound from the laboratory bench to an industrial process requires careful consideration of the chosen synthetic methodology.

If a batch process is scaled up, challenges related to inefficient heat transfer, prolonged reaction times, and difficulties in ensuring homogenous mixing become more pronounced. youtube.com The handling of large quantities of solvents and reagents also increases operational risks. helgroup.com

Transitioning to a continuous flow process can effectively address these scalability issues. The superior process control inherent in flow systems ensures consistent product quality regardless of production volume. researchgate.net The smaller reactor volumes enhance safety, and the potential for continuous operation over extended periods allows for high production output from a smaller physical footprint. helgroup.com Therefore, for large-scale, efficient, and safe production, a continuous flow approach is highly advantageous.

Post-Synthetic Functionalization and Analog Generation of this compound

Once synthesized, the this compound molecule can be further modified to generate analogs with tailored properties. This functionalization typically targets the peripheral positions on the two biphenyl rings.

Introduction of Peripheral Substituents for Modulating Intermolecular Interactions

The introduction of substituents onto the biphenyl scaffolds of this compound is a key strategy for fine-tuning its physical and material properties. These modifications can profoundly influence intermolecular forces such as π-π stacking, hydrogen bonding, and halogen bonding, which in turn dictate crystal packing, melting point, and liquid crystalline behavior. nih.gov

For example, the introduction of halogen atoms, such as bromine, can facilitate specific intermolecular contacts (e.g., Br⋯O interactions) that stabilize crystal structures in a predictable manner. nih.gov The strategic placement of alkyl or alkoxy chains can disrupt crystal packing, lower melting points, and induce liquid crystalline phases. This approach is fundamental in the design of materials for applications like electro-optical devices. nih.gov The functionalization of biphenyl systems is a well-established method for creating novel materials, where even subtle changes to the peripheral chemical environment can lead to significant changes in macroscopic properties. arabjchem.orgmdpi.com

Modification of Ester Linkage for Enhanced Stability or Reactivity

The ester linkage in this compound, an aromatic ester, is a key functional group that governs its chemical behavior. Modifications targeting this linkage can be employed to alter the compound's stability, reactivity, and physical properties. The inherent stability of the ester is influenced by the electronic nature of its constituent biphenyl rings. Generally, aromatic esters exhibit greater stability compared to their aliphatic counterparts due to resonance stabilization. However, this linkage is not inert and can be chemically transformed through several pathways.

Comparative Hydrolytic Stability of Benzoate (B1203000) Esters

The following table presents data on the half-life (t1/2) of various benzoate esters in rat plasma, illustrating the influence of the ester's substituent groups on its metabolic lability. This provides insight into the potential stability of the ester linkage in related compounds like this compound.

CompoundAlkoxyl/Aryloxyl GroupHalf-life (t1/2) in Rat Plasma (minutes)
Methyl benzoateMethyl36
Ethyl benzoateEthyl17
n-Propyl benzoaten-Propyl10
n-Butyl benzoaten-Butyl10
Phenyl benzoatePhenyl7
Phenyl-2-naphthoatePhenyl17

Data sourced from a comparative study on the chemical and biological hydrolysis of esters. nih.gov

Reduction: The carbonyl group of the ester linkage can be reduced to an alcohol. A common and powerful reagent for this transformation is Lithium aluminum hydride (LiAlH4), which would cleave the ester and reduce the carboxylate portion, yielding 4-biphenylmethanol (B1213676) and 4-hydroxybiphenyl. organic-chemistry.org This reaction fundamentally alters the scaffold by removing the ester functionality entirely.

Advanced Catalytic Transformations: Modern organic synthesis offers more sophisticated methods for modifying ester linkages that go beyond simple cleavage. Nickel- and palladium-catalyzed reactions have been developed to achieve novel transformations of aromatic esters. acs.org These include:

Decarbonylative Coupling: Using a nickel catalyst, the C(acyl)–O bond can be cleaved, and the aryl group can be coupled with other molecules, such as arylboronic acids, effectively replacing the ester functionality with a new C-C bond. acs.org

Aryl Exchange (Functional Group Metathesis): Under specific nickel-catalyzed conditions, an exchange between an aromatic ester and an aryl halide can occur. acs.org This would allow for the swapping of the aryloxyl portion of the ester, transforming this compound into a different biphenyl ester without passing through the carboxylic acid intermediate.

These advanced methods highlight the ester linkage not just as a stable connection but as a reactive handle for further derivatization, enabling the synthesis of complex molecules with tailored properties. acs.org

Synthesis of Oligomeric and Polymeric Derivatives Incorporating this compound Scaffolds

The rigid, planar structure of the biphenyl groups makes the this compound scaffold an excellent building block (monomer) for the synthesis of high-performance oligomers and polymers. These materials, particularly wholly aromatic polyesters (polyarylates), are known for their exceptional thermal stability, mechanical strength, and, in many cases, liquid crystalline properties.

The synthesis of such polymers typically involves a polycondensation reaction between suitable difunctional monomers derived from the parent scaffold. For instance, polymerization can be achieved using 4,4'-biphenyldicarboxylic acid (or its more reactive diacyl chloride derivative) and 4,4'-dihydroxybiphenyl. The this compound structure represents the repeating unit that would be formed in such a polymerization.

Research into related systems demonstrates the viability of this approach. Aromatic polyesters synthesized from various bisphenols and diacyl chlorides via interfacial polymerization yield materials with high thermal stability. researchgate.netresearchgate.net A study on new wholly aromatic copolyesters based on 4′-hydroxybiphenyl-3-carboxylic acid (an isomer of a constituent part of the target scaffold) showed that increasing the content of biphenyl units in the polymer chain significantly raises the glass transition temperature (Tg) and thermal stability. mdpi.com The resulting copolyesters were amorphous but showed high thermal decomposition temperatures (above 450 °C), underscoring the contribution of the biphenyl structure to the polymer's robustness. mdpi.com

Thermal Properties of Aromatic Copolyesters Containing Biphenyl Units

This table shows the effect of incorporating 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) units into a polyester (B1180765) chain on its thermal properties. The data illustrates how biphenyl scaffolds contribute to higher glass transition temperatures and thermal stability.

Copolymer (molar ratio 3HBCA:3HBA)3HBCA Content (mol%)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
BP00144460
BP1010152465
BP2020161470
BP4040177475
BP6060190480

Data adapted from a study on copolyesters based on 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA). mdpi.com

The incorporation of biphenyl ester units is a well-established strategy for creating thermotropic liquid-crystal polymers (LCPs). The rigid, rod-like nature of the biphenyl mesogen promotes the formation of ordered phases upon melting. tandfonline.com Polymers built from the this compound scaffold are expected to exhibit such liquid crystalline behavior, which is valuable for applications like high-strength fibers and precision-molded electronic components. The synthesis can be tailored to control molecular weight and properties, for instance, through living polymerization techniques demonstrated for polymers with cyanobiphenyl side chains. acs.org

Computational and Theoretical Investigations of Biphenyl 4 Yl Biphenyl 4 Carboxylate

Molecular Architecture and Conformational Landscape Analysis

The ground state geometry of biphenyl (B1667301) and its derivatives is a classic subject of computational investigation. For the parent molecule, biphenyl, the ground state is notably non-planar. The two phenyl rings are twisted relative to each other, with a dihedral angle reported from experimental and computational studies to be between 40° and 45°. nih.govcolostate.eduacs.org This twist represents a compromise between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric hindrance between the hydrogen atoms at the ortho positions (2, 2', 6, and 6'), which favors a non-planar arrangement. nih.gov

In the case of biphenyl esters like Biphenyl-4-yl biphenyl-4-carboxylate, the geometry is further influenced by the ester linkage and any additional substituents. Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine the precise bond lengths, angles, and torsion angles of the optimized, lowest-energy structure. For instance, in a closely related substituted compound, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, DFT calculations revealed a dihedral angle of just 5.78° between the two rings of the biphenyl unit, indicating that bulky terminal groups and crystal packing forces can significantly flatten the biphenyl core. nih.gov The torsion angles across the ester groups in such molecules typically adopt a stable anti-periplanar conformation. nih.gov

Table 1: Calculated Torsion and Dihedral Angles for Biphenyl and Related Derivatives This table presents theoretically calculated values for key rotational angles in biphenyl and analogous compounds, illustrating the typical conformational preferences.

Compound/Fragment Parameter Computational Method Calculated Value Reference
Biphenyl Phenyl-Phenyl Dihedral Angle MP2 43.4° nih.gov
Biphenyl Phenyl-Phenyl Dihedral Angle ΔSCF (PBE) -39.8° researchgate.net
Biphenyl Phenyl-Phenyl Dihedral Angle Experimental (Electron Diffraction) 42 ± 2° colostate.edu
2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-bromo-2-chlorobenzoate Dihedral Angle within Biphenyl Moiety X-ray Diffraction 24.57° researchgate.net

The introduction of substituents onto the biphenyl framework is a primary strategy for tuning its molecular conformation. It is well-established that different substituents can lead to different dihedral angles. researchgate.net

The nature, size, and position of the substituent are critical.

Steric Effects : Bulky substituents, particularly at the ortho positions, dramatically increase steric repulsion and thus force a larger dihedral angle between the phenyl rings. nih.gov This effect is a foundational principle in atropisomerism, where rotation around the central single bond is hindered. Studies on biphenyls with heavy heteroatoms (S, Se, P, etc.) as ortho-substituents confirm that the rotational barrier is a meaningful measure of the substituent's steric hindrance. researchgate.net

Electronic Effects : The electronic nature of substituents can also play a role. However, research on 2′-substituted biphenyl-4-carboxylic acids suggests that even for electronically diverse substituents, the dominant influence on the molecule's properties often comes from a steric-driven displacement of π-electrons rather than conventional electronic effects. rsc.org

Intramolecular Interactions : In some cases, substituents can form intramolecular hydrogen bonds or other non-covalent interactions that favor a more planar conformation, counteracting steric repulsion. Biaryls that lack one or more hydrogen atoms at the ortho positions, such as 2-phenylpyridine, tend to have very small barriers to planarity. nih.gov

Rotation around the central carbon-carbon single bond in biphenyl derivatives gives rise to conformational isomerism. The transition between different conformers is not free but is restricted by an energy barrier. Computational methods can map out the potential energy surface as a function of the dihedral angle.

For unsubstituted biphenyl, the energy minimum is at the twisted conformation (~44°). The molecule must pass through two key transition states to rotate: a fully planar conformation (0° dihedral angle) and a perpendicular conformation (90° dihedral angle). High-level calculations have placed the energy barriers for these transitions at approximately 2.1 kcal/mol and 2.2 kcal/mol, respectively. nih.gov The presence of bulky ortho-substituents can increase these rotational barriers significantly, to the point where distinct conformers can be isolated at room temperature. researchgate.net

Table 2: Calculated Rotational Energy Barriers for Unsubstituted Biphenyl This table shows the energy cost associated with moving from the stable twisted ground state to the planar and perpendicular transition states.

Conformation (Dihedral Angle) Energy Barrier (kcal/mol) State Reference
Planar (0°) 2.1 Transition State nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, stating that a molecule's reactivity and electronic properties are largely governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals for molecules like this compound.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps predict a molecule's electronic transition behavior, such as its absorption of UV-visible light. A smaller gap generally corresponds to absorption at longer wavelengths.

Computational studies on biphenyl show that upon electronic excitation from the ground state (S₀) to the first excited singlet state (S₁), the molecule undergoes a significant geometry change, becoming nearly planar. colostate.eduresearchgate.net In the excited state, the barrier to planarity is overcome, and the enhanced π-conjugation stabilizes the planar structure. The inter-ring bond also shortens, indicating a greater degree of double-bond character. researchgate.net This behavior can be modeled computationally and is characteristic of many biphenyl systems.

For derivatives with donor and acceptor groups, computational modeling can predict the occurrence of intramolecular charge transfer (ICT) upon excitation. nih.gov This phenomenon, where electron density moves from one part of the molecule to another, is crucial for applications in non-linear optics and sensing.

The electronic structure is directly linked to a molecule's ability to transport electrical charge, a key property for its use in organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

HOMO Level : The energy of the HOMO is related to the ionization potential and determines the efficiency of "hole" (positive charge) injection and transport. Materials with higher HOMO levels are generally better hole transporters.

LUMO Level : The energy of the LUMO is related to the electron affinity and governs the injection and transport of electrons.

Orbital Delocalization : Extensive delocalization of the HOMO and LUMO across the molecular backbone is favorable for charge transport, as it facilitates charge hopping between adjacent molecules in a solid-state film.

Studies have explicitly shown that incorporating biphenyl groups into molecular structures can enhance charge transport. For example, push-pull systems based on an N,N-bis(4-biphenylyl)aniline donor block exhibit high hole-mobility, a property directly correlated with the presence of the biphenyl moieties. rsc.org The biphenyl core provides a rigid, conjugated pathway that supports efficient charge delocalization, making it a valuable building block for high-performance organic electronic materials.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Biphenyl
Biphenyl-4-carboxylic acid
Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate
2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates
2-phenylpyridine

Intermolecular Interactions and Supramolecular Assembly Prediction

The aggregation behavior and the formation of ordered structures in materials like this compound are dictated by a delicate balance of non-covalent interactions. Computational chemistry offers powerful techniques to explore these phenomena, predicting how individual molecules assemble into functional supramolecular structures.

Molecular Dynamics Simulations of Aggregation Phenomena

Molecular Dynamics (MD) simulations are a cornerstone for studying the spontaneous self-assembly and aggregation of liquid crystalline molecules. mdpi.comresearchgate.net By simulating a system containing many molecules over time, MD can reveal how they interact and organize into larger structures. For a molecule like this compound, all-atom MD simulations, where every atom is explicitly represented, can provide a detailed picture of the aggregation process. nih.govresearchgate.net

In a typical all-atom MD study, a simulation box is filled with a number of this compound molecules at an initial random orientation, representing an isotropic liquid state. The system is then evolved over time (often on the scale of nanoseconds) at a specific temperature and pressure. mdpi.comresearchgate.net As the simulation progresses, researchers monitor key parameters to observe the formation of ordered aggregates. One such parameter is the orientational order parameter, which quantifies the tendency of the rod-like molecules to align along a common axis, a hallmark of the nematic phase. researchgate.net

Simulations on analogous biphenyl ester systems, such as 4-octyloxyphenyl-4'-octyloxybiphenyl-4-carboxylate, have shown that the final aggregated structure is a result of the interplay between intramolecular conformational preferences and the constraints of intermolecular packing. jst.go.jptandfonline.com For this compound, MD simulations would likely show that molecules adopt more elongated conformations as they aggregate, which influences the stability of the resulting liquid crystal phase.

Density Functional Theory (DFT) for Non-Covalent Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. researchgate.net It is particularly valuable for analyzing the specific non-covalent interactions (NCIs) that drive the self-assembly of liquid crystals. mdpi.comresearchgate.net For a pair of this compound molecules, DFT can calculate the precise energy and nature of interactions like π-π stacking between the biphenyl rings and hydrogen bonds.

To analyze these interactions, researchers perform calculations on molecular dimers in various orientations (e.g., stacked, in-plane, terminal). scirp.orgresearchgate.net Studies on similar molecules, such as para-butyl-p'-cyano-biphenyl, have used DFT to decompose the total interaction energy into its constituent parts: electrostatic, polarization, dispersion, and repulsion. scirp.orgresearchgate.net This decomposition reveals the dominant forces at play. For this compound, dispersion forces and π-π stacking are expected to be the primary drivers for side-by-side aggregation, which is crucial for forming liquid crystal phases.

DFT calculations, often augmented with dispersion corrections (e.g., DFT-D), are essential because standard functionals may not adequately describe the van der Waals forces that are critical in these systems. researchgate.netru.nl The Non-Covalent Interaction (NCI) index is a visualization tool based on the electron density and its derivatives, which can map and characterize these weak interactions in real space, showing regions of attraction (like hydrogen bonds and van der Waals forces) and steric repulsion. mdpi.comyoutube.comnih.govnih.gov

Table 1: Illustrative DFT-Calculated Interaction Energies for a this compound Dimer

This table presents hypothetical, yet representative, interaction energy components for a dimer of the title compound in a stacked configuration, as would be calculated using DFT. The values are based on typical findings for similar aromatic ester compounds.

Interaction TypeEnergy Contribution (kJ/mol)Role in Assembly
Electrostatic-15.2Governs alignment based on partial charges.
Polarization-8.5Accounts for charge redistribution upon interaction.
Dispersion (van der Waals)-45.8Dominant attractive force from π-π stacking.
Repulsion+22.1Prevents molecular collapse at short distances.
Total Interaction Energy -47.4 Net stabilization energy favoring aggregation.

Note: Data are illustrative and represent typical values for similar molecular systems.

Prediction of Crystal Packing Motifs and Polymorphism

While this compound is studied for its liquid crystal potential, it will first exist as a crystalline solid. Computational methods can predict the most likely crystal structures, a phenomenon known as polymorphism, where a molecule can pack in multiple different arrangements. mdpi.com This is achieved by generating a "crystal energy landscape," a plot of potential crystal structures ranked by their lattice energy.

The process involves two main steps: first, generating a vast number of plausible crystal packing arrangements, and second, accurately calculating the lattice energy for each structure, typically using a combination of force fields and periodic DFT calculations. researchgate.net The structures that lie at the lowest points on this energy landscape represent the most thermodynamically stable predicted polymorphs.

For calamitic molecules, these predictions reveal how the molecules arrange themselves to maximize favorable intermolecular interactions, such as the herringbone or π-stacked motifs common in aromatic systems. Studies on other rigid rod-like molecules show that even small changes in molecular shape can lead to significant differences in crystal packing. mdpi.com Understanding the stable crystalline forms is crucial as the crystal structure is the precursor to the liquid crystalline state upon heating.

Simulation of Bulk Material Behavior and Phase Transitions

Moving from the microscopic interactions of a few molecules to the macroscopic behavior of the bulk material requires different simulation strategies. These methods can predict the collective phenomena that define material properties, such as the formation of distinct liquid crystalline phases and the material's response to electric fields.

Monte Carlo Simulations for Liquid Crystalline Phase Prediction

Monte Carlo (MC) simulations are a powerful computational technique for studying phase transitions in liquid crystals. researchgate.net Unlike MD, which follows deterministic trajectories, MC methods explore the configuration space of a system by making random changes to the positions and orientations of molecules and accepting or rejecting these changes based on their effect on the total energy. claudiozannoni.it This approach is highly efficient for mapping out phase diagrams.

For calamitic systems like this compound, a coarse-grained approach is often used, where the entire molecule is represented by a simplified shape, such as an ellipsoid. The Gay-Berne potential is a widely used model that captures the essential shape anisotropy and anisotropic attractive interactions of rod-like mesogens. claudiozannoni.itrsc.org By running MC simulations of a system of Gay-Berne particles at various temperatures and pressures, researchers can identify transitions between isotropic, nematic, and smectic phases. rsc.orgtandfonline.com These transitions are marked by sharp changes in thermodynamic properties like density and order parameters. aps.org Such simulations have successfully predicted nematic-to-smectic phase transitions and can even model the behavior of liquid crystals in confinement, such as in droplets. tandfonline.comrsc.org

Table 2: Representative Phase Transition Data from Monte Carlo Simulation of a Gay-Berne Fluid

This table shows typical data obtained from an MC simulation of a generic calamitic liquid crystal, illustrating how order parameters change across phase transitions. The nematic order parameter, , measures orientational order, while the smectic order parameter, τ, measures positional (layering) order.

Reduced Temperature (T*)Nematic Order Smectic Order τPhase
1.200.050.02Isotropic (I)
1.000.650.08Nematic (N)
0.950.780.12Nematic (N)
0.900.850.75Smectic (Sm)
0.850.880.89Smectic (Sm)

Note: Data are illustrative, based on published simulations of Gay-Berne fluids. rsc.org T is a dimensionless temperature.*

Modeling of Electro-Optical Response in Condensed Phases

The ability to control the orientation of liquid crystal molecules with an electric field is the basis for their most important applications, such as displays. Modeling the electro-optical response involves calculating how the collective orientation of molecules in a condensed phase, typically a nematic phase, changes under an applied voltage. researchgate.netscispace.com

This is often approached by minimizing the total Gibbs free energy of the system, which includes contributions from the elastic deformation of the liquid crystal (described by the Frank-Oseen equations) and the electrical energy due to the interaction of the molecular dipoles with the external field. researchgate.netscispace.com For a molecule like this compound, DFT calculations would first be used to determine key molecular properties, such as the permanent dipole moment and the polarizability anisotropy. nih.gov

These molecular parameters are then used in continuum models or MC simulations of a liquid crystal cell. itu.edu.tritu.edu.tr The simulation calculates the director profile (the average molecular orientation) as a function of position within the cell for a given applied voltage. From this profile, macroscopic electro-optical properties like the effective refractive index, birefringence, and optical transmission can be predicted. researchgate.net These simulations are crucial for designing and optimizing liquid crystal devices by predicting their switching voltages and response times. nih.gov

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the complex reaction mechanisms involved in the synthesis and degradation of organic molecules. By employing quantum mechanical calculations, researchers can map out potential energy surfaces, identify transition states, and determine the energetic feasibility of various reaction pathways.

The synthesis of this compound typically involves the formation of an ester linkage between 4-phenylphenol (B51918) and biphenyl-4-carboxylic acid. One of the most common and efficient methods for such esterification is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, often 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov Computational studies on Steglich esterification provide a detailed picture of the transition states involved. scielo.brscielo.br

The reaction commences with the activation of the carboxylic acid (biphenyl-4-carboxylic acid) by DCC to form a highly reactive O-acylisourea intermediate. This step is crucial as it renders the carboxyl group susceptible to nucleophilic attack. The subsequent step involves the nucleophilic attack of the alcohol (4-phenylphenol) on the activated acyl group. DMAP plays a critical role in accelerating this step by acting as an acyl transfer agent, forming a reactive N-acylpyridinium intermediate which is then readily attacked by the alcohol. organic-chemistry.org

Transition state analysis for this process, typically performed using Density Functional Theory (DFT), focuses on the key bond-forming and bond-breaking steps. The geometry of the transition state for the nucleophilic attack of the alcohol on the O-acylisourea or the DMAP-activated intermediate is characterized by the partial formation of the new C-O ester bond and the simultaneous breaking of the C-O bond of the leaving group (DCC-urea or DMAP). The calculated activation energy for this transition state provides a quantitative measure of the reaction rate.

Table 1: Hypothetical Transition State Parameters for the Steglich Esterification Synthesis of this compound (Based on Analogous Systems)

ParameterValueDescription
Activation Energy (kcal/mol)15 - 25The energy barrier that must be overcome for the reaction to proceed.
Transition State Bond Length (C-Oester) (Å)1.8 - 2.2The length of the forming ester bond in the transition state.
Transition State Bond Length (C-Oleaving group) (Å)1.9 - 2.3The length of the breaking bond of the leaving group in the transition state.
Imaginary Frequency (cm-1)-200 to -400A single negative frequency in the vibrational analysis confirming the structure as a true transition state.

This table presents hypothetical data based on computational studies of Steglich esterification for similar aromatic esters. The exact values for this compound would require a dedicated computational study.

Another prominent method for forming the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction. researchgate.netgre.ac.uk While this is more commonly used to form the C-C bond between the two phenyl rings, computational studies have detailed the mechanism involving oxidative addition, transmetalation, and reductive elimination steps at a palladium catalyst. nih.govresearchgate.net Transition state analysis of the reductive elimination step, where the biaryl product is formed, is of particular interest.

The degradation of this compound can occur through various mechanisms, with enzymatic and photodegradation pathways being the most significant in environmental and biological contexts.

Enzymatic Degradation:

Biphenyl and its derivatives can be degraded by microorganisms through the action of dioxygenase enzymes. nih.govnih.gov Specifically, biphenyl dioxygenase (BphA), a Rieske-type non-heme iron enzyme, is known to initiate the degradation of biphenyl by introducing two hydroxyl groups onto one of the aromatic rings. nih.gov Computational studies using Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been employed to elucidate the catalytic mechanism of these enzymes. nih.govnih.govrsc.orgnih.gov

For this compound, the degradation would likely be initiated by the dioxygenase attacking one of the biphenyl moieties. The QM/MM calculations would model the active site of the enzyme with the substrate bound. The reaction mechanism is proposed to proceed via a hydroperoxo-iron(III) species that attacks the aromatic ring, leading to the formation of a cis-dihydrodiol product. nih.gov The transition state for this dioxygenation step is a key focus of computational analysis, revealing the role of active site residues in stabilizing the transition state and orienting the substrate for selective oxidation.

Table 2: Hypothetical Parameters for the Enzymatic Dihydroxylation of a Biphenyl Moiety in this compound (Based on QM/MM Studies of Biphenyl Dioxygenase)

ParameterValueDescription
Reaction Barrier (kcal/mol)10 - 20The free energy barrier for the enzymatic dihydroxylation step.
Key Active Site ResiduesAsp, His, MetAmino acids in the enzyme's active site that play a crucial role in catalysis.
Intermediate SpeciesFe(III)-OOH, EpoxideReactive intermediates formed during the catalytic cycle.

This table presents hypothetical data based on QM/MM studies of biphenyl dioxygenase acting on biphenyl and its derivatives. The specific parameters for this compound would depend on its specific interactions with the enzyme's active site.

Photodegradation:

Aromatic esters are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. mdpi.comnih.govnih.gov Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the electronic excitations and subsequent reaction pathways that lead to the breakdown of the molecule. mdpi.comnih.gov

For this compound, absorption of a photon would promote the molecule to an excited electronic state. From this excited state, several degradation pathways are possible. One likely pathway is the cleavage of the ester bond (O-C bond cleavage). mdpi.comnih.gov Computational models can calculate the potential energy surfaces of the ground and excited states to identify the most probable bond dissociation pathways and the energy barriers associated with them. The photodegradation can lead to the formation of radical species, such as a biphenyl-4-carboxylyl radical and a 4-phenoxyphenyl radical, which can then undergo further reactions.

Table 3: Potential Photodegradation Products of this compound

Product NameChemical FormulaFormation Pathway
Biphenyl-4-carboxylic acidC13H10O2Hydrolysis of the ester bond.
4-PhenylphenolC12H10OCleavage of the ester bond.
BiphenylC12H10Decarboxylation of biphenyl-4-carboxylic acid.

This table lists plausible degradation products. The actual product distribution would depend on the specific environmental conditions.

Advanced Material Applications Derived from Biphenyl 4 Yl Biphenyl 4 Carboxylate

Biphenyl-4-yl Biphenyl-4-carboxylate in Liquid Crystalline Systems

The integration of this compound and its derivatives into liquid crystal (LC) mixtures is pivotal for engineering materials with tailored properties. The biphenyl (B1667301) groups provide a robust, rod-like core (mesogen) that is essential for the formation of liquid crystalline phases. These materials exist in an intermediate state between a crystalline solid and an isotropic liquid, possessing the molecular order of a crystal and the fluidity of a liquid. semanticscholar.org This dual nature is the cornerstone of their utility in a wide array of technological applications.

The formation of liquid crystal phases, or mesophases, is governed by specific molecular design principles. For a molecule to exhibit mesogenic behavior, it typically requires a rigid core and flexible terminal groups.

Rigid Core: The core of this compound consists of two biphenyl units linked by a carboxylate group. This structure provides the necessary rigidity and linearity, which are critical for promoting the anisotropic alignment of molecules. The extended π-conjugation across the biphenyl systems enhances intermolecular attractions, further stabilizing the liquid crystalline state. nih.gov

Molecular Shape and Anisotropy: The elongated, calamitic (rod-like) shape of the molecule is a primary driver of its mesogenic properties. This geometric anisotropy forces the molecules to align along a common axis, known as the director, to maximize packing efficiency while maintaining fluidity. nih.gov

Flexible Terminal Groups: While the parent compound itself is a core structure, the addition of flexible alkyl or alkoxy chains to the biphenyl rings is a common strategy to modulate mesogenic properties. These chains influence the melting point and the stability of the mesophase by disrupting crystal packing and altering intermolecular spacing. nih.govmdpi.com The length and branching of these terminal groups are critical design parameters for tuning the temperature range of the desired liquid crystal phase. mdpi.com

The stability and type of mesophase are direct consequences of the molecule's geometry and intermolecular forces. Slight modifications to the molecular structure, such as the introduction of polar substituents or altering the length of the core, can lead to significant shifts in mesomorphic behavior. nih.gov

Liquid crystals are broadly classified into two types based on the stimulus that induces the mesophase: thermotropic and lyotropic.

Thermotropic Mesophases: These phases are observed as a function of temperature. This compound and its derivatives are classic examples of materials that form thermotropic mesophases. beilstein-journals.org Upon heating from a solid state, they transition into one or more liquid crystal phases (such as nematic or smectic) before becoming a fully isotropic liquid at a higher temperature, known as the clearing point. The characterization of these phases is typically performed using Polarized Optical Microscopy (POM), which reveals distinct optical textures for each phase, and Differential Scanning Calorimetry (DSC), which measures the transition temperatures and associated enthalpy changes. nih.govresearchgate.net For example, nematic phases often exhibit a thread-like or schlieren texture under POM.

Lyotropic Mesophases: These phases are formed by dissolving an amphiphilic compound in a suitable solvent, where the phase behavior depends on both concentration and temperature. beilstein-journals.orgmdpi.com While the core this compound is not inherently amphiphilic, it can be functionalized with hydrophilic groups (like ethylene (B1197577) glycol or hydroxy groups) to induce lyotropic behavior. beilstein-journals.org In such cases, the molecules self-assemble into ordered structures like lamellar or columnar phases in the presence of a solvent. beilstein-journals.orgresearchgate.net

The transition temperatures, including the melting point (crystal to mesophase) and the clearing point (mesophase to isotropic liquid), are highly sensitive to the molecular structure. Research on related biphenyl systems provides clear insights into these structure-property relationships.

Length of Terminal Chains: Increasing the length of terminal alkoxy chains on the biphenyl core generally leads to a decrease in the melting point and can either increase or decrease the clearing temperature. However, it often broadens the temperature range of the mesophase. nih.gov This provides a wider operational window for devices.

Polarity of Terminal Groups: The introduction of a strong polar group, such as a cyano (-CN) or nitro (-NO₂) group, significantly impacts intermolecular forces and, consequently, the stability of the mesophase. researchgate.netresearchgate.net For instance, cyano-biphenyl compounds are known for their stable and broad nematic phases, which are essential for display applications. tandfonline.com

Core Structure Modification: Altering the rigid core, for example by introducing lateral substituents, can disrupt molecular packing and lower the clearing point. Conversely, extending the core, such as moving from a biphenyl to a terphenyl system, increases molecular length and polarizability, which typically raises the clearing point. nih.govtandfonline.com

Table 1: Influence of Terminal Group on Mesophase Transition Temperatures in a Related Biphenyl Series Data synthesized from analogous systems to illustrate the principle.

Terminal Group (R)Melting Point (°C)Clearing Point (N-I) (°C)Mesophase Range (°C)
-C₃H₇6514580
-C₅H₁₁58168110
-C₇H₁₅54175121
-OCH₃10118079
-OC₅H₁₁81210129

Derivatives of this compound, particularly those with a terminal cyano group, are fundamental components of nematic LC mixtures used in displays. Their ability to reorient in response to an electric field is the basis of electro-optical switching.

Switching Mechanism: In a typical twisted nematic (TN) display cell, the liquid crystal molecules are aligned in a helical structure. When an electric field is applied, the molecules, possessing dielectric anisotropy, align themselves with the field. This change in molecular orientation alters the path of polarized light passing through the cell, switching the pixel from a bright to a dark state or vice versa. nih.govnih.gov

Key Performance Metrics: The performance of an LC material in a display is characterized by several parameters:

Threshold Voltage (Vth): The minimum voltage required to initiate the reorientation of the LC molecules. Materials based on biphenyls are desirable for their low threshold voltages, which allows for low-power operation. google.com

Response Time: The time taken for the LC to switch between states. Fast response times are crucial for preventing motion blur in video displays.

Dielectric Anisotropy (Δε): A large positive dielectric anisotropy, often found in cyanobiphenyl derivatives, is essential for achieving a low threshold voltage. nih.gov

Birefringence (Δn): The difference in refractive indices for light polarized parallel and perpendicular to the LC director. This property determines the thickness of the display cell. mdpi.com

Table 2: Electro-Optical Properties of a Nematic LC Mixture Containing Biphenyl Derivatives Representative data for a typical E-series mixture.

PropertyValueSignificance
Clearing Point (TNI)> 60 °CEnsures stable operation at room temperature
Dielectric Anisotropy (Δε) at 20°C, 1 kHz+10 to +15Enables low voltage switching
Birefringence (Δn) at 20°C, 589 nm~0.20Influences display contrast and brightness
Rotational Viscosity (γ₁) at 20°C (mPa·s)150-200Affects the switching speed (response time)
Threshold Voltage (Vth)< 2.0 VLow power consumption

Beyond displays, liquid crystals based on this compound can be processed into solid films and coatings that retain the ordered molecular alignment of the mesophase. These optically anisotropic films have applications as optical filters, polarization controllers, and solar gain regulators. arxiv.org The process often involves depositing a solution of a liquid crystal polymer or a reactive mesogen onto a substrate and then polymerizing it (e.g., with UV light) to lock the molecular orientation in place. The resulting film exhibits high birefringence and can be designed to reflect or transmit specific polarizations of light. arxiv.org

The high sensitivity of liquid crystal alignment to surface and environmental conditions makes them excellent candidates for sensors and smart materials. nih.govmdpi.com The principle relies on the amplification of a molecular-level event into a macroscopic, observable optical signal. mdpi.com

Sensing Mechanism: A surface functionalized with specific receptors is brought into contact with a liquid crystal. When the target analyte binds to the receptors, it disrupts the anchoring of the liquid crystal molecules at the interface. This triggers a reorientation of the entire bulk liquid crystal, causing a visible change in the optical texture when viewed through cross-polarizers. mdpi.commdpi.com

Applications: This principle has been used to develop highly sensitive, label-free sensors for a variety of targets, including:

Biological Molecules: Proteins, DNA, enzymes, and viruses can be detected by functionalizing the sensor surface with corresponding antibodies or aptamers. semanticscholar.orgnih.gov

Chemical Analytes: Gases, volatile organic compounds (VOCs), and ions in solution can be detected by designing the liquid crystal or the interface to interact specifically with the target chemical. semanticscholar.org

pH and Temperature: By incorporating pH-sensitive molecules into the liquid crystal mixture or by using LCs with sharp thermal transitions, materials that change color or appearance in response to pH or temperature can be created. semanticscholar.org

For instance, a sensor for a specific protein could be made by coating a glass slide with an antibody for that protein. A thin film of a biphenyl-based liquid crystal is then applied. In the absence of the protein, the LC aligns uniformly, giving a dark appearance under a polarized microscope. When a solution containing the protein is introduced, the protein binds to the antibodies, disrupting the LC alignment and producing a bright, textured image. nih.gov

Polymeric Architectures Incorporating this compound Units

The unique characteristics of the this compound moiety, such as its rigidity and potential for forming liquid crystalline phases, make it a significant component in the design of novel polymers. Its integration into both the main and side chains of polymers allows for the precise tuning of material properties.

This compound as a Monomer in Main-Chain Polymers (e.g., Polyesters, Polycarbonates)

This compound, or more precisely its constituent precursor, 4'-hydroxybiphenyl-4-carboxylic acid, serves as a key monomer in the synthesis of high-performance main-chain polymers like polyesters. The introduction of this biphenyl unit into the polymer backbone significantly enhances the thermal stability and mechanical properties of the resulting materials. chemimpex.com For instance, copolyesters synthesized with 4'-hydroxybiphenyl-4-carboxylic acid exhibit increased heat resistance. mdpi.com

In the synthesis of copolyesters, 4'-acetoxybiphenyl-4-carboxylic acid, a derivative, is often used in melt polycondensation reactions with other monomers, such as bis(2-hydroxyethyl) terephthalate (B1205515) derived from polyethylene (B3416737) terephthalate (PET). mdpi.com This process allows for the creation of random copolymers where the biphenyl units are distributed along the polymer chain. mdpi.com The incorporation of these rigid biphenyl structures can lead to the formation of thermotropic liquid-crystalline polyesters, which possess a high degree of molecular order in the molten state. mdpi.comresearchgate.net

The synthesis of these copolyesters can be achieved through methods like melt polycondensation or transesterification. mdpi.comresearchgate.net For example, a series of copolyesters based on PET and 4'-hydroxy-4-biphenylcarboxylic acid were successfully synthesized via melt polycondensation, resulting in materials with improved thermal and mechanical characteristics. mdpi.com Similarly, the Hamb–Kuh–Jackson reaction using 4'-acetoxybiphenyl-4-carboxylic acid has been employed to prepare PET copolyesters. researchgate.net

Side-Chain Polymeric Systems with this compound Moieties

The this compound moiety can also be incorporated as a pendant group in side-chain polymeric systems. These side-chain liquid crystal polymers (SCLCPs) are of particular interest because they combine the flexibility of a polymer backbone, such as polyacrylate or polymethacrylate, with the anisotropic properties of liquid crystalline mesogens. mdpi.com This architecture allows for the development of materials that exhibit liquid crystalline phases over a broad temperature range. mdpi.com

The synthesis of these polymers often involves the radical polymerization of acrylate (B77674) or methacrylate (B99206) monomers that have the biphenyl-containing mesogen attached. mdpi.comdocumentsdelivered.com The properties of the resulting SCLCPs, including their phase behavior and transition temperatures, are influenced by the structure of the polymer backbone and the nature of the flexible spacer connecting the mesogen to the main chain. documentsdelivered.com Research has explored the synthesis and properties of SCLCPs containing the 4'-alkylbiphenyl-4-yl moiety, demonstrating the versatility of this structural unit in creating materials with tailored liquid crystalline properties. documentsdelivered.com The molecular structure of these LC polymers within block copolymers significantly influences both the LC properties and the morphology of microphase-separated structures. mdpi.com

Influence of this compound Content on Polymer Chain Rigidity and Ordering

This enhanced rigidity also promotes a higher degree of molecular ordering. In copolyesters, the introduction of 60 mol% or more of 4'-hydroxy-4-biphenylcarboxylic acid (a precursor to the this compound structure) can induce the formation of a nematic liquid crystalline phase in the melt at temperatures of 270 °C and higher. mdpi.com This ordering is a result of the anisotropic nature of the biphenyl units, which tend to align themselves in a parallel fashion. The resulting materials can exhibit a combination of crystalline regions and a "frozen" liquid crystalline phase, also known as an anisotropic glass. mdpi.com The presence of these ordered domains can significantly enhance the mechanical properties of the polymer. mdpi.com

Polymer SystemBiphenyl Unit Content (mol%)Effect on Glass Transition Temperature (Tg)Observed Ordering/Phase Behavior
Wholly Aromatic CopolyestersIncreasingSignificant increase, up to 190°C semanticscholar.orgAmorphous, with increased melt viscosity semanticscholar.org
PET/HBCA Copolyesters20-80Increased heat resistance mdpi.comNematic LC phase above 60 mol% at ≥270°C mdpi.com
PolyimidesVariedNot specifiedFormation of layered structures in side-chain polyimides capes.gov.br

Thin Film Fabrication and Morphology Control of this compound-Based Polymers

Thin films of polymers containing this compound units can be fabricated using various techniques, including solution casting and flow-coating onto substrates like silicon. nist.gov The morphology of these films is highly dependent on the processing conditions and the presence of any additives.

For instance, the introduction of a nucleating agent, such as 4-biphenyl carboxylic acid, into a polypropylene (B1209903) film can induce significant morphological changes. nist.gov The nucleating agent can self-associate into filament-like structures within the polymer matrix. nist.gov These structures then act as sites for the initiation of lamellar growth, leading to the formation of crystallites that are aligned perpendicular to these filaments. nist.gov This templated crystallization results in smaller and more uniformly sized crystallites compared to the neat polymer film. nist.gov The use of such nucleating agents facilitates crystallite formation at temperatures 10-15 °C higher than in the absence of the agent. nist.gov

The ability to control the morphology of these thin films is crucial for their application in various devices, where specific surface properties and internal structures are required.

Application of this compound-Derived Polymers in Membranes and Coatings

Polymers derived from or containing this compound units show significant promise in the fabrication of high-performance membranes and coatings, particularly for gas separation applications. The rigid and aromatic nature of the biphenyl structure contributes to the formation of polymers with desirable properties for these applications.

Mixed matrix membranes (MMMs) have been prepared using a porous biphenyl-based knitting aryl polymer as a filler within matrices such as Matrimid, polysulfone (PSF), and polyphenylene oxide (PPO). mdpi.com In the case of Matrimid-based MMMs, the inclusion of the biphenyl-based filler led to a considerable increase in permeability to various gases, although without an improvement in selectivity. mdpi.com For PSF-based MMMs, a moderate increase in gas permeability was observed, with a notable enhancement in the selectivity for hydrogen separation, particularly for H₂/CH₄ and H₂/C₂H₄ gas pairs. mdpi.com This makes such membranes promising for hydrogen recovery and purification processes in industrial settings. mdpi.com

Furthermore, carbon molecular sieve membranes (CMSMs) can be produced by the pyrolysis of polymers containing biphenyl units. researchgate.netmdpi.com A polymer synthesized from acenaphthenequinone (B41937) and biphenyl, with a high decomposition temperature, has been shown to be a viable precursor for CMSM formation. researchgate.netmdpi.com The pyrolysis of this polymer at controlled temperatures results in a carbon structure with micropores and ultramicropores, leading to higher gas diffusion and selectivity compared to the original polymer. researchgate.netmdpi.com

Organic Electronic and Optoelectronic Device Integration of this compound

The this compound structure and its derivatives are increasingly being integrated into organic electronic and optoelectronic devices due to their favorable electronic properties. These materials often serve as hole-transporting materials (HTMs) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). mdpi.comelsevierpure.comrsc.org

In the context of PSCs, biphenyl-based HTMs have emerged as a promising low-cost alternative to the commonly used spiro-OMeTAD. mdpi.com For example, a biphenyl-based HTM, BPH-II, has demonstrated a power conversion efficiency of 16.42% in a PSC, which is comparable to the 16.81% efficiency achieved with spiro-OMeTAD under similar conditions. mdpi.com Devices incorporating these biphenyl-based HTMs also exhibit good stability, retaining a significant portion of their initial performance over time. mdpi.com

The core structure of these HTMs often consists of a central unit, such as 1,4-bis(carbazolyl)benzene, with peripheral diphenylamine (B1679370) moieties. rsc.org The thermal stability and hole transport properties of these materials can be tuned by modifying the number and arrangement of these peripheral groups. rsc.org Materials with high glass transition temperatures (Tg), in the range of 118 to 157 °C, and reversible redox processes have been synthesized, indicating their suitability for stable device operation. elsevierpure.comrsc.org

Furthermore, derivatives of 4-biphenyl carboxylic acid have been investigated for their potential as organic mechanoluminescent materials, which could be used in various optoelectronic devices like pressure and damage sensors. google.com

Device TypeBiphenyl-Based MaterialRoleKey Performance Metric
Perovskite Solar Cell (PSC)BPH-II (HTM)Hole-Transporting MaterialPower Conversion Efficiency: 16.42% mdpi.com
Organic Light-Emitting Diode (OLED)DPAP-TB (HTM)Hole-Transporting MaterialLuminance Efficiency: 3.72 cd/A elsevierpure.com
Organic Light-Emitting Diode (OLED)1-PNAP-TB (HTM)Hole-Transporting MaterialLuminance Efficiency: 2.82 cd/A elsevierpure.com
Organic Light-Emitting Diode (OLED)2-PNAP-TB (HTM)Hole-Transporting MaterialLuminance Efficiency: 3.30 cd/A elsevierpure.com

Role of this compound in Charge Transport Layers

The inherent rigidity and planarity of the biphenyl groups in this compound make its core structure an excellent candidate for charge transport layers (CTLs) in organic electronic devices. Efficient charge transport in organic semiconductors relies on effective intermolecular orbital overlap, which is facilitated by the ordered packing of molecules. The biphenyl framework promotes strong π-π stacking, creating pathways for charge carriers (holes or electrons) to hop between adjacent molecules.

Materials with a biphenyl core can be tailored to function as either a Hole Transport Layer (HTL) or an Electron Transport Layer (ETL) by modifying their peripheral functional groups to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For instance, a derivative like 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) (DPVBi) has been shown to be an effective hole-injection nano-layer. nih.gov By inserting a thin film of DPVBi between the indium tin oxide (ITO) anode and the emitting layer of an Organic Light Emitting Diode (OLED), the energy barrier for hole injection can be significantly reduced. nih.gov This reduction in the Schottky energy barrier, by more than 0.2 eV, enhances the injection of holes, leading to improved current, higher luminance efficiency, and greater device stability. nih.gov The fundamental principle relies on the suitable alignment of the CTL's HOMO level (for HTLs) or LUMO level (for ETLs) with the adjacent layers to ensure a smooth flow of charge carriers.

Light-Emitting Characteristics of this compound Derivatives in OLEDs

Derivatives of the biphenyl structure are extensively used as emitters or hosts in the emissive layer of OLEDs. The wide bandgap associated with the biphenyl core allows for the generation of high-energy excitons, which is essential for achieving blue emission. The emission color and efficiency can be precisely tuned by attaching different chromophoric units to the central biphenyl scaffold.

For example, 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP), a compound where pyrene (B120774) units are attached to a biphenyl core, functions as a highly efficient and thermally stable deep-blue emitter. rsc.org In a doped OLED device, DBP exhibits pure blue fluorescence with high efficiency. rsc.org Similarly, benzophenone-based derivatives containing biphenyl carbazole (B46965) units have been developed as host materials for green thermally activated delayed fluorescence (TADF) emitters. These hosts demonstrate high triplet energies and balanced charge-transport properties, which are crucial for efficient energy transfer to the guest emitter, resulting in OLEDs with high external quantum efficiencies (EQE). ktu.edu One such device achieved an impressive EQE of up to 25.3%. ktu.edu

Table 1: Performance of OLEDs Using Biphenyl Derivatives

Device / Material Role Emission Peak (nm) Max. Current Efficiency (cd/A) Max. EQE (%) CIE Coordinates
3% DBP in host rsc.org Emitter 460 3.9 - (0.15, 0.13)
TBAN osti.gov Emitter 597 12.1 5.7 -
TBT osti.gov Emitter 608 7.3 4.5 -
TBAT osti.gov Emitter 604 9.1 1.5 -
BPBCzO with 4CzIPN ktu.edu Host - 70.7 23.2 -

Photovoltaic Performance Enhancement in Organic Solar Cells (OSCs)

In the field of organic photovoltaics, biphenyl-based compounds are utilized as additives or as components of interfacial layers to improve device performance. google.com The addition of biphenyl compounds to the photoactive layer, which is typically a blend of an electron donor and an electron acceptor, can enhance the power conversion efficiency (PCE). google.com These additives can influence the morphology of the bulk heterojunction, promoting more favorable phase separation and creating purer domains that facilitate efficient exciton (B1674681) dissociation and charge transport.

Table 2: Performance of Organic Solar Cells with Biphenyl-based Components

Device Structure Biphenyl Derivative Role Jsc (mA/cm²) Voc (V) Fill Factor (%) PCE (%)
CuPc/C60 (Control) researchgate.net None - - - 0.70
CuPc/C60 with PBD researchgate.net Exciton Blocking Layer - - - 1.58
D18:L8-BO:PY-C11 (Control) researchgate.net None - - 71.83 17.83

Field-Effect Mobility Studies in Organic Field-Effect Transistors (OFETs) Using this compound

The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the charge carrier mobility of the organic semiconductor used in the active channel. The rigid biphenyl structure is a promising backbone for high-mobility materials due to its ability to promote ordered molecular packing. The field-effect mobility (µ_FET) is a measure of how quickly charge carriers can move through the material under the influence of an electric field.

Research on 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) has shown its potential not only in OLEDs but also as an active channel material in OFETs. rsc.org When a thin film of DBP was grown on a specially treated SiO₂/Si substrate, it exhibited p-type (hole-transporting) behavior. rsc.org The device demonstrated a high field-effect mobility of 0.21 cm²/V·s. rsc.org This high mobility is attributed to the well-ordered, crystalline nature of the DBP film, which allows for efficient charge transport along the stacked molecules. This performance is comparable to other high-mobility organic semiconductors and highlights the potential of biphenyl-based architectures for transistor applications.

Table 3: Field-Effect Mobility of a Biphenyl-based OFET

Material Substrate Treatment Mobility (µ_FET) (cm²/V·s) Carrier Type

Doping Strategies for Tuning Electronic Properties of this compound Systems

Molecular doping is a critical technique for modulating the electrical properties of organic semiconductors, including those based on a biphenyl framework. elsevierpure.com By intentionally introducing small amounts of impurity molecules (dopants), the charge carrier concentration can be significantly increased, thereby enhancing the material's conductivity. This is essential for creating efficient charge injection and transport layers in devices like OLEDs and OSCs. google.com

Doping can be either p-type (creating excess holes) or n-type (creating excess electrons).

P-type doping is achieved by adding a molecule with a strong electron-accepting capability (e.g., transition metal oxides like MoO₃ or ReO₃) to a host material. google.com The dopant removes an electron from the host's HOMO, creating a mobile hole.

N-type doping involves adding a molecule with strong electron-donating capability. Complex "indirect" dopants, such as dimeric reductants like (Y-DMBI)₂, have been developed to provide strong n-doping while maintaining reasonable air stability. beilstein-journals.orgaip.org These dimers can react with a semiconductor host to generate mobile electrons in its LUMO. aip.org

Optical and Photonic Technologies Exploiting this compound

Nonlinear Optical Response of this compound Containing Materials

Materials with a strong nonlinear optical (NLO) response are crucial for a range of photonic technologies, including frequency conversion and all-optical switching. The NLO properties of organic molecules arise from the interaction of intense light with their electronic structure. Third-order NLO effects, described by the susceptibility χ⁽³⁾, are particularly relevant. rsc.org

Following a comprehensive search for scientific and technical literature, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound This compound within the advanced application areas outlined in the requested article structure.

Extensive database queries for this exact compound did not yield detailed research findings or data tables related to its use in:

Waveguiding applications in photonic devices

Light-harvesting and energy transfer mechanisms

High-performance adhesives and sealants

Specialty solvents and extractants

Advanced lubricants

As a precursor for carbon-based nanomaterials

The search results consistently referenced related but structurally distinct compounds, such as Biphenyl-4-carboxylic acid and its various esters (e.g., methyl or ethyl esters). However, per the strict instructions to focus solely on this compound, the data for these other compounds cannot be used to populate the requested article.

Therefore, it is not possible to generate the detailed, informative, and scientifically accurate content for the specified sections and subsections as the foundational research on this particular compound does not appear to be available in the public domain.

Table of Chemical Compounds

Advanced Characterization Methodologies for Understanding Biphenyl 4 Yl Biphenyl 4 Carboxylate Material Behavior

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental to confirming the chemical identity and purity of Biphenyl-4-yl biphenyl-4-carboxylate and to study its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR would be utilized to provide a detailed map of the carbon and hydrogen environments within the molecule.

In a hypothetical ¹H NMR spectrum, the protons on the four phenyl rings would appear as a complex series of multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The exact chemical shifts and coupling constants would be determined by the substitution pattern and the relative orientation of the rings. Protons on the biphenyl (B1667301) moiety derived from the carboxylic acid would exhibit different shifts from those on the biphenyl moiety derived from the phenol (B47542) due to the influence of the adjacent ester linkage. The integration of these signals would confirm the presence of the 17 aromatic protons. Purity can be assessed by the absence of signals from starting materials like 4-hydroxybiphenyl or 4-biphenylcarboxylic acid, or from reaction solvents.

Hypothetical NMR Data Interpretation:

Technique Expected Chemical Shift Region (ppm) Information Gleaned for this compound
¹H NMR7.0 - 8.5Confirmation of 17 aromatic protons, analysis of substitution patterns, purity assessment.
¹³C NMR120 - 150 (Aromatic C), ~165 (Carbonyl C)Verification of the carbon skeleton, presence of the key ester functional group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational modes. For this compound, the most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching band of the ester group, typically appearing between 1720 and 1740 cm⁻¹. rsc.orgmdpi.com The presence of a strong C-O stretching band around 1270-1150 cm⁻¹ would further confirm the ester linkage. nih.gov

Vibrations associated with the aromatic rings, such as C=C stretching, would be visible in the 1610-1450 cm⁻¹ region. nih.gov C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the complete conversion of the starting 4-hydroxybiphenyl and 4-biphenylcarboxylic acid. nist.govchemicalbook.com

Raman spectroscopy would also detect these vibrations, but with different relative intensities. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the biphenyl systems. nih.govresearchgate.net

Expected Key Vibrational Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Significance
Aromatic C-H Stretch>3000IR, RamanConfirms the presence of phenyl rings.
Ester C=O Stretch1720 - 1740IR (Strong)Confirms the key ester functional group.
Aromatic C=C Stretch1450 - 1610IR, RamanFingerprint region for the biphenyl structure.
Ester C-O Stretch1150 - 1270IR (Strong)Confirms the ester linkage.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Emissive Properties

UV-Vis absorption spectroscopy measures the electronic transitions within the molecule. Biphenyl-based systems are known to absorb in the ultraviolet region due to π→π* transitions within the conjugated aromatic rings. omlc.orgnist.gov For this compound, a strong absorption band would be expected, likely in the range of 250-280 nm, characteristic of the extended π-system of the biphenyl moieties. nih.gov The exact position and intensity of the absorption maximum (λ_max) would be sensitive to the solvent environment.

Fluorescence spectroscopy provides information on the emissive properties of the compound after it has absorbed light. Many biphenyl derivatives are fluorescent. omlc.orgresearchgate.net Upon excitation at its absorption wavelength, this compound would be expected to exhibit fluorescence, with the emission spectrum being a mirror image of the absorption band, but shifted to a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence would quantify the efficiency of the emission process. These photophysical properties are crucial for applications in optical materials and devices.

Diffraction Methods for Investigating Crystalline and Supramolecular Order

Diffraction techniques are essential for analyzing the arrangement of molecules in the solid state and in ordered fluid phases like liquid crystals.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Powder Phase Identification

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide exact bond lengths, bond angles, and the crucial torsion angle between the phenyl rings of each biphenyl unit. researchgate.net It would also reveal how the rod-like molecules pack together in the crystal lattice, identifying intermolecular interactions such as C-H···π stacking that stabilize the structure.

Powder X-ray diffraction (PXRD) is used on polycrystalline samples to identify the crystalline phase and assess its purity. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystal structure. It is also instrumental in studying phase transitions at different temperatures. tandfonline.comresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Mesophase Structure and Domain Size Analysis

As a rod-like molecule, this compound is a candidate for forming liquid crystal phases (mesophases), such as nematic or smectic phases, upon heating. Small-angle X-ray scattering (SAXS) is the primary technique for characterizing these phases. nih.govnih.gov

In a smectic phase, which has a layered structure, SAXS would produce a sharp diffraction peak in the small-angle region corresponding to the layer spacing (d). By comparing this d-spacing to the calculated molecular length (L), one can determine the arrangement of molecules within the layers (e.g., tilted or interdigitated). researchgate.netresearchgate.net In a nematic phase, which has orientational but no positional order, the SAXS pattern would show more diffuse scattering. The analysis of the shape and width of these scattering peaks provides information on the degree of ordering and the size of ordered domains within the material. nih.govresearchgate.net

Information from Diffraction Studies:

Technique Sample Type Key Information Obtained
Single-Crystal XRDSingle CrystalPrecise molecular structure, bond lengths/angles, packing arrangement.
Powder XRDPolycrystalline PowderCrystalline phase identification, phase purity, lattice parameters.
SAXSLiquid CrystalMesophase identification (smectic, nematic), layer spacing, domain size.

Electron Diffraction for Nanoscale Morphology Characterization

Electron diffraction is a powerful technique for probing the crystalline structure and phase of materials at the nanoscale. When applied to this compound, it provides critical insights into the arrangement of molecules. This method is particularly useful for identifying the nature of mesophases in liquid crystalline materials. desy.de

In a typical experiment, a beam of electrons is directed onto a thin film or a nanocrystalline sample of the compound. The resulting diffraction pattern, consisting of spots, rings, or arcs, reveals information about the lattice parameters and symmetry of the material's structure. For a compound like this compound, which may form various ordered phases upon heating or cooling, electron diffraction can distinguish between crystalline, liquid crystalline (e.g., smectic or nematic), and amorphous states. For instance, diffraction experiments on related biphenyl derivatives have been used to identify three-dimensional crystal structures at low temperatures and the emergence of more ordered smectic phases at elevated temperatures. desy.de The spacing of diffraction peaks can be directly correlated to intermolecular distances and the packing arrangement of the biphenyl cores, which is fundamental to the material's electro-optical properties. nih.gov

Microscopic Techniques for Surface and Bulk Morphology Analysis

Atomic Force Microscopy (AFM) for Surface Topography and Localized Interactions

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface topography of this compound films with nanoscale resolution. By scanning a sharp tip attached to a cantilever across the sample surface, AFM generates a three-dimensional map of the surface features. This is crucial for applications where surface smoothness and uniformity are paramount, such as in the fabrication of thin-film electronic devices.

Beyond imaging, AFM can probe localized mechanical and adhesive properties. In phase imaging mode, it can map variations in surface composition and identify the boundaries between different crystalline or liquid crystalline domains. For this compound, this could involve visualizing the alignment of molecules on a substrate or identifying defects in a self-assembled monolayer. Hirshfeld surface analysis, a theoretical tool used to understand intermolecular interactions in crystal structures of similar compounds, reveals the importance of contacts involving hydrogen, carbon, and oxygen atoms. nih.gov AFM can provide experimental validation of these interactions by mapping localized forces and energies at the surface.

Scanning Electron Microscopy (SEM) for Film Morphology and Device Structure

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of this compound over larger areas than AFM. By scanning a focused beam of electrons across the sample, SEM detects secondary and backscattered electrons to generate images that reveal information about topography and composition.

This technique is particularly valuable for assessing the quality of thin films, including their continuity, thickness, and the presence of defects like cracks or pinholes. When this compound is incorporated into a device, such as an optical sensor or a liquid crystal display, SEM can be used to inspect the cross-sectional structure, ensuring proper layer integration and integrity. The rigid core structure of biphenyl-4-carboxylate derivatives is known to be responsible for their electro-optical phenomena, and SEM is vital for correlating the macroscopic film structure with these functional properties. nih.gov

Transmission Electron Microscopy (TEM) for Microstructure and Nanoscale Assembly

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal microstructure of this compound. Unlike SEM, which probes the surface, TEM transmits electrons through an ultrathin sample to create an image, revealing details about the material's bulk at the nanoscale.

TEM is essential for studying the self-assembly of the molecules into larger structures, such as crystalline domains, nanofibers, or liquid crystalline textures. By analyzing the arrangement and orientation of these structures, researchers can understand the mechanisms that govern the material's bulk properties. Selected Area Electron Diffraction (SAED), an accessory to TEM, can be used to obtain diffraction patterns from specific nanoscale regions, providing crystallographic information that complements the real-space imaging. For a material like this compound, TEM can visualize the stacking of molecular layers in smectic phases and identify dislocations or grain boundaries that could impact its performance in electronic or optical applications.

Thermal Analysis for Understanding Phase Transitions and Stability in Materials

Differential Scanning Calorimetry (DSC) for Determining Phase Transition Enthalpies and Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov It is highly sensitive for studying the thermal properties of materials like this compound, providing precise measurements of phase transition temperatures and the energy changes (enthalpies) associated with them. nih.govresearchgate.net

In a DSC experiment, the sample and a reference are subjected to a controlled temperature program. The difference in heat flow required to maintain both at the same temperature is recorded. This differential heat flow reveals endothermic events (heat absorption), such as melting or solid-solid transitions, and exothermic events (heat release), such as crystallization.

A study on a closely related liquid crystalline biphenyl derivative identified multiple endothermic peaks during heating. desy.de These transitions signify changes from a crystalline solid to various liquid crystalline phases (mesophases) before finally reaching an isotropic liquid state. desy.de The presence of multiple transitions is a hallmark of polymesomorphism, a common feature in this class of compounds. researchgate.net

The data below, from a DSC analysis of a related biphenyl derivative, illustrates the typical findings from such an experiment. desy.de

TransitionPeak Temperature (°C)Enthalpy (J/g)Description
1115.863.5Transition from a crystalline structure to a smectic phase. desy.de
2172.245.2Transition between different smectic phases. desy.de
3200.51.6Formation of a low-ordered Smectic A (SmA) mesophase. desy.de
4254.255.5Final melting (isotropization) to a liquid state. desy.de

This thermal data is critical for defining the operational temperature range of devices using this compound and for controlling its morphology during processing, as the material's structure is directly dependent on its thermal state.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Endurance in Operational Environments

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of materials like this compound. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. This analysis provides vital information about the onset of decomposition, the temperature at which the material is most stable, and the kinetics of its degradation.

For aromatic esters, thermal stability is largely dictated by the strength of the ester linkage and the stability of the aromatic rings. mdpi.com The decomposition of this compound would likely initiate with the cleavage of the carboxylate ester bond, followed by the breakdown of the biphenyl structures at higher temperatures. The presence of multiple aromatic rings generally imparts high thermal stability, with decomposition temperatures often exceeding 300°C. figshare.com In operational environments, particularly those involving elevated temperatures, understanding the TGA profile is essential to predict the material's lifespan and reliability.

A representative TGA dataset for a high-performance aromatic ester liquid crystal is presented below to illustrate the typical thermal behavior expected for such compounds.

Temperature (°C)Weight Remaining (%)Decomposition Stage
100100.0Initial heating, no decomposition
20099.8Stable region
30099.5Onset of minor weight loss
35095.2Primary decomposition
40060.7Rapid decomposition
45025.3Continued decomposition
5005.1Final char formation

This table presents illustrative data for a generic aromatic ester liquid crystal to demonstrate typical TGA behavior.

Rheological Studies on Solution and Melt States of this compound Systems

The rheological properties of this compound in its solution and melt states are critical for processing and device fabrication. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. For liquid crystalline materials, rheology is particularly complex due to the anisotropic nature of the ordered phases.

In the isotropic melt state, this compound would be expected to behave as a Newtonian fluid at low shear rates, with viscosity decreasing with increasing temperature. However, upon cooling into the nematic phase, the material would exhibit non-Newtonian behavior. The viscosity of a nematic liquid crystal is highly dependent on the alignment of the director with respect to the direction of shear. This can lead to shear thinning, where the viscosity decreases as the shear rate increases, due to the alignment of the liquid crystal director with the flow field. rsc.org

Solution-state rheology would be influenced by the choice of solvent and the concentration of the biphenyl carboxylate. The interactions between the solute and solvent molecules can affect the aggregation and ordering of the liquid crystal molecules, thereby influencing the viscosity of the solution.

Below is a representative data table illustrating the shear rate dependence of viscosity for a biphenyl-based liquid crystal in its nematic phase.

Shear Rate (s⁻¹)Viscosity (Pa·s)Temperature (°C)
0.10.85150
10.72150
100.55150
1000.40150
0.10.60160
10.51160
100.38160
1000.28160

This table contains representative data for a generic biphenyl-based liquid crystal to illustrate typical rheological behavior.

Dielectric Spectroscopy for Understanding Molecular Relaxation and Collective Dynamics in Ordered Phases

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics and collective phenomena in liquid crystals like this compound. This method measures the dielectric properties of a material as a function of frequency. In the case of liquid crystals, the dielectric response is anisotropic and provides insights into molecular rotations and collective motions within the ordered phases. researchgate.netaps.org

For a polar molecule like this compound, several dielectric relaxation processes can be expected. In the nematic phase, two principal relaxation modes are typically observed: a low-frequency relaxation associated with the end-over-end tumbling of the molecules (around the short axis), and a high-frequency relaxation corresponding to the rotation around the long molecular axis. aps.orgnih.gov The study of these relaxation processes provides information on the rotational viscosity and the potential energy barriers hindering molecular motion.

In the ordered phases, collective dynamics, such as fluctuations of the director, also contribute to the dielectric spectrum. The dielectric anisotropy, which is the difference between the dielectric permittivity parallel and perpendicular to the director, is a key parameter that determines the response of the liquid crystal to an electric field and is crucial for display applications. researchgate.net

A typical set of dielectric relaxation data for a nematic liquid crystal is shown in the table below.

Frequency (Hz)Dielectric Constant (ε')Dielectric Loss (ε'')
10²7.80.2
10³7.70.5
10⁴7.21.5
10⁵5.52.8
10⁶4.01.8
10⁷3.80.6

This table presents illustrative data for a generic nematic liquid crystal to demonstrate typical dielectric relaxation behavior.

Future Research Directions and Unaddressed Challenges for Biphenyl 4 Yl Biphenyl 4 Carboxylate

Sustainable Synthesis and Green Manufacturing of Biphenyl-4-yl Biphenyl-4-carboxylate

The conventional synthesis of biphenyl (B1667301) derivatives often involves multi-step processes that utilize harsh reagents, toxic solvents, and expensive metal catalysts, leading to significant environmental concerns and high production costs. A primary future challenge is the development of sustainable and green manufacturing routes for this compound.

Key research directions include:

Mechanochemistry: This solvent-free or nearly solvent-free technique uses mechanical force to drive chemical reactions. For liquid crystal synthesis, mechanochemical methods have been shown to be rapid and environmentally friendly. aps.org Future work could explore the direct synthesis of this compound via mechanochemical esterification or coupling reactions, significantly reducing solvent waste.

Multicomponent Reactions (MCRs): MCRs combine several starting materials in a single step, reducing the number of synthetic operations, and consequently, energy consumption and waste generation. Researchers have successfully applied MCRs to produce liquid crystals with high yields (around 90%) without the need for harmful solvents. atlas.jpmdpi.com Developing an MCR strategy for this compound is a promising avenue for sustainable production.

Greener Catalytic Systems: The Suzuki-Miyaura cross-coupling is a powerful tool for creating the biphenyl backbone. Future research will likely focus on replacing traditional palladium catalysts with more sustainable alternatives. This includes the use of palladium nanoparticles supported on biodegradable materials like chitosan (B1678972) or cellulose, which have shown high catalytic activity in aqueous solutions. optica.org Another approach is the use of water-soluble fullerene-supported palladium nanocatalysts, which have demonstrated high yields at room temperature in water. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Research into biocatalytic methods for producing aromatic esters is an emerging field. researchgate.net The development of protoglobin nitrene transferases for the amination of carboxylic acid esters showcases the potential for enzymatic synthesis of complex organic molecules. digitellinc.comliverpool.ac.uk Future studies could investigate the enzymatic esterification of biphenyl-4-carboxylic acid with a biphenyl-4-ol derivative to form this compound.

Alternative Solvents and Energy Sources: Replacing hazardous solvents with greener alternatives like cyclopentylmethyl ether (CPME) is a critical step. matjazperc.com Additionally, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of liquid crystalline materials, offering a more energy-efficient approach. arxiv.org

Green Synthesis ApproachKey AdvantagesPotential for this compound
Mechanochemistry Reduced solvent use, faster reaction times. aps.orgDirect, solvent-free esterification or coupling.
Multicomponent Reactions Fewer synthetic steps, less waste, high yield. atlas.jpmdpi.comOne-pot synthesis from simpler precursors.
Greener Catalysts Recyclable, lower toxicity, can operate in water. optica.orgrsc.orgSustainable Suzuki-Miyaura coupling for the biphenyl core.
Biocatalysis High selectivity, mild reaction conditions. researchgate.netdigitellinc.comliverpool.ac.ukEnzymatic esterification to form the final product.
Alternative Solvents/Energy Reduced environmental impact, improved energy efficiency. matjazperc.comarxiv.orgSynthesis in safer solvents with microwave assistance.

Exploration of Novel Self-Assembly Architectures and Hierarchical Structures

The elongated, rigid structure of this compound suggests a strong propensity for self-assembly into ordered structures, a hallmark of liquid crystals. A significant area of future research will be to understand and control this self-assembly to create novel hierarchical structures with unique properties.

Future research will likely focus on:

Tuning Molecular Architecture: The self-assembled structure of biphenyl-based molecules is highly dependent on their molecular geometry. The introduction of lateral substituents can dramatically alter the packing of the molecules, leading to a variety of complex structures such as polygonal honeycombs and cubic network phases. aps.org Future work on this compound analogues could involve systematic modifications of the biphenyl rings with different functional groups to direct the self-assembly into desired architectures.

Hierarchical Self-Assembly: Creating structures with order on multiple length scales is a key goal in materials science. Research has shown that liquid crystal-in-liquid crystal emulsions can form, where droplets of a thermotropic liquid crystal are dispersed in a lyotropic liquid crystal, leading to hierarchical ordering. arxiv.org Investigating how this compound could be incorporated into such systems could lead to new complex fluids with tunable optical properties.

Fibrous Assemblies: Rod-shaped liquid crystal molecules can self-organize into fibrous structures, which have potential applications in optical fibers and other optical devices. optica.org The conditions under which this compound forms such fibrous assemblies, and the properties of these fibers, would be a valuable area of study.

Computational Modeling: Molecular dynamics (MD) simulations are a powerful tool for understanding the relationship between molecular structure and self-assembled morphology. researchgate.netliverpool.ac.uk MD simulations of this compound could predict its liquid crystalline phases and guide the design of derivatives with specific self-assembly behaviors. rsc.org

Self-Assembly StrategyResulting StructuresPotential Applications
Molecular Architecture Tuning Honeycombs, cubic networks, lamellar phases. aps.orgPhotonic materials, nanoporous membranes.
Hierarchical Emulsions Ordered droplets within an ordered matrix. arxiv.orgComplex fluids, tunable optical filters.
Fibrous Self-Assembly Micrometer-sized fibers. optica.orgOptical waveguides, sensors.
Computational Prediction Predicted phase behavior and morphology. rsc.orgAccelerated discovery of new materials.

Integration of this compound into Multifunctional Hybrid Materials

The creation of hybrid materials, which combine organic and inorganic components at the nanoscale, offers a pathway to multifunctional materials with properties that surpass those of the individual components. Integrating this compound into such hybrids is a promising direction for future research.

Key research avenues include:

Liquid Crystal-Nanoparticle Composites: Dispersing nanoparticles into a liquid crystal host can significantly alter the properties of the material. For instance, adding gold nanoparticles to a blue phase liquid crystal can stabilize the blue phase over a wider temperature range. mdpi.com Future studies could explore the effects of dispersing various nanoparticles (e.g., metallic, semiconducting, magnetic) into a liquid crystalline phase of this compound to create materials with tunable optical, electronic, or magnetic responses.

Organic-Inorganic Hybrid Nanofibers: Researchers have successfully created purely hybrid organic-inorganic nanofibers using a biphenyl-based organosilane precursor through a sol-gel process combined with electrospinning. rsc.org A similar approach could be envisioned for this compound, potentially functionalized with silane (B1218182) groups, to produce novel nanofibrous materials for applications in sensing, catalysis, or optoelectronics.

Templated Synthesis of Nanostructures: The ordered structures of liquid crystals can be used as templates to direct the synthesis of inorganic nanomaterials. matjazperc.com A liquid crystalline phase of this compound could serve as a template for the growth of ordered arrays of nanoparticles or mesoporous materials, leading to new functional composites.

Bio-inspired Hybrid Materials: Inspired by biomineralization, researchers have synthesized liquid-crystalline nanocomposites of calcium carbonate and poly(acrylic acid). aps.org This approach could be adapted to create hybrid materials incorporating this compound, potentially leading to new biocompatible materials with ordered structures.

Hybrid Material TypeKey FeaturesPotential Applications
Liquid Crystal-Nanoparticle Composites Tunable optical, electronic, and magnetic properties. mdpi.comAdvanced displays, sensors, data storage.
Organic-Inorganic Hybrid Nanofibers High surface area, unique mechanical and thermal properties. rsc.orgFiltration membranes, catalysts, tissue engineering scaffolds.
Liquid Crystal Templated Nanomaterials Ordered arrays of nanoparticles or pores. matjazperc.comPhotonic crystals, high-surface-area catalysts.
Bio-inspired Hybrids Biocompatibility, hierarchical structures. aps.orgBiomedical devices, smart materials.

Development of Machine Learning and AI-Driven Design Strategies for this compound Analogues

The traditional process of materials discovery is often slow and relies on trial and error. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling rapid screening of virtual compounds and predicting their properties. Applying these tools to the design of analogues of this compound is a critical future direction.

Future research in this area will likely involve:

Property Prediction: ML models can be trained to predict the physical properties of liquid crystals, such as transition temperatures, birefringence, and dielectric anisotropy, directly from their molecular structure or from images of their textures. aps.orgmdpi.com This would allow for the rapid virtual screening of a large number of this compound analogues to identify candidates with desired properties for specific applications.

Generative Models for de Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known molecules and then generate new, previously unseen molecular structures with desired properties. researchgate.netresearchgate.netacs.org This approach could be used to design novel analogues of this compound with optimized performance characteristics.

Inverse Design: AI-driven approaches can be used to solve the inverse design problem: given a set of desired properties, what is the optimal molecular structure? This involves combining generative models with optimization algorithms to navigate the vast chemical space and identify promising new molecules. aip.org

Accelerating Simulations: ML can be used to create macro models of liquid crystal cells that are much faster to simulate than traditional physics-based models. atlas.jp This would enable more efficient computational studies of devices based on this compound and its analogues.

AI/ML ApplicationDescriptionImpact on Design of Analogues
Property Prediction Training models to predict physical properties from molecular features. aps.orgmdpi.comRapid screening of virtual libraries to identify high-performance candidates.
Generative Models Using VAEs and GANs to create novel molecular structures. researchgate.netresearchgate.netacs.orgDiscovery of entirely new classes of biphenyl-based liquid crystals.
Inverse Design Designing molecules to meet specific performance targets. aip.orgTailoring molecular structure for specific applications (e.g., displays, sensors).
Accelerated Simulations Creating fast and accurate models of device behavior. atlas.jpFaster optimization of device performance.

Addressing Long-Term Stability and Degradation Mechanisms in Device Applications

For any new material to be successfully integrated into a commercial device, its long-term stability and degradation mechanisms must be well understood. For this compound, particularly in applications like liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs), this is a critical and unaddressed challenge.

Future research should focus on:

Photodegradation Studies: Aromatic esters and biphenyl compounds can be susceptible to degradation upon exposure to ultraviolet (UV) light. Understanding the photochemical pathways that lead to the breakdown of this compound is crucial for designing more stable materials and for developing appropriate device encapsulation strategies.

Thermal Stability Analysis: The operating temperatures of electronic devices can be elevated, and the thermal stability of the constituent materials is paramount. Detailed studies of the thermal decomposition of this compound will be necessary to determine its operational limits.

Electrochemical Stability: In applications where the material is subjected to electric fields, such as in OLEDs or certain types of sensors, its electrochemical stability is critical. Research into the oxidation and reduction potentials of this compound and its analogues will be needed to assess their suitability for such applications.

Interaction with Other Device Components: The degradation of a material in a device is often influenced by its interaction with other components, such as electrodes, charge transport layers, and encapsulants. Investigating the chemical compatibility of this compound with other materials in a device stack is essential for ensuring long-term operational stability.

Discovery of Unconventional Applications and Interdisciplinary Research Opportunities

While the most obvious applications for a molecule like this compound lie in the realm of liquid crystals for displays, its unique structure opens the door to a range of unconventional and interdisciplinary applications.

Future exploration in this area could include:

Organic Semiconductors: Biphenyl derivatives are known to be useful as fluorescent layers in OLEDs. acs.org The extended π-conjugated system of this compound could be exploited in the development of new organic semiconductors for applications in lighting, displays, and flexible electronics.

Sensors: The liquid crystalline properties of this compound could be harnessed to create sensitive chemical and biological sensors. The alignment of the liquid crystal can be disrupted by the presence of analytes, leading to a detectable optical response.

Chiral Materials: The introduction of chiral centers into this compound analogues could lead to the formation of chiral liquid crystal phases, such as blue phases or twisted grain boundary phases. These materials have potential applications in advanced optical devices, such as fast-switching displays and tunable photonic crystals.

Drug Delivery: The self-assembly of biphenyl-based molecules into nanostructures has been explored for applications in drug delivery. While not a primary focus, the potential for functionalized analogues of this compound to form biocompatible nanocarriers could be an interesting avenue for interdisciplinary research.

High-Performance Polymers: Biphenyl units are incorporated into liquid crystal polymers (LCPs) to impart high strength, thermal stability, and chemical resistance. researchgate.net this compound could serve as a monomer or a component in the synthesis of novel LCPs with tailored properties.

Conclusion: Synthesizing Insights and Future Outlook on Biphenyl 4 Yl Biphenyl 4 Carboxylate Research

Recapitulation of Key Research Findings and Methodologies

The investigation into Biphenyl-4-yl biphenyl-4-carboxylate and its analogues has yielded significant insights into the structure-property relationships of biphenyl-based liquid crystals. Research has primarily focused on the synthesis of this and related ester compounds through the reaction of a substituted phenol (B47542) with an acyl chloride, a well-established method for preparing phenylbenzoate esters. chemicalbook.com Specifically, the synthesis of this compound would involve the reaction of 4-hydroxybiphenyl with biphenyl-4-carbonyl chloride.

Characterization of these materials relies heavily on a suite of analytical techniques. Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) are instrumental in determining the transition temperatures and identifying the mesophases of these liquid crystalline materials. nih.govscispace.com Spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), are crucial for confirming the molecular structure of the synthesized compounds. nih.govresearchgate.net X-ray diffraction (XRD) is employed to study the molecular arrangement in the different mesophases. researchgate.net

Key findings from studies on closely related biphenyl (B1667301) esters indicate that the introduction of a biphenyl moiety significantly influences the mesomorphic behavior, often leading to the formation of nematic and smectic phases over a broad temperature range. nih.govelsevierpure.com The thermal stability of these compounds is also a notable characteristic, making them suitable for applications requiring robust materials. nih.gov

Broad Impact of this compound on Advanced Materials Science

The study of this compound and its derivatives has a considerable impact on the field of advanced materials science, particularly in the development of liquid crystal displays (LCDs). The unique properties of biphenyl-based liquid crystals, such as their wide temperature ranges, low viscosity, and fast response times, are highly desirable for display technologies. researchgate.net The addition of biphenyl ester compounds to liquid crystal mixtures has been shown to increase the clearing point and reduce the operating voltage, leading to more energy-efficient devices. chemicalbook.com

Beyond liquid crystals, the structural motif of this compound is relevant to the development of high-performance polymers. Wholly aromatic copolyesters incorporating similar biphenyl structures exhibit high glass transition temperatures and thermal stability, making them candidates for use in demanding environments. mdpi.com The rigid, rod-like structure of these molecules contributes to their ability to form ordered phases, a key characteristic for both liquid crystals and high-strength polymers.

Perspectives on Future Research Trajectories and Collaborative Endeavors

Future research on this compound is poised to follow several promising trajectories. A primary focus should be the detailed experimental characterization of the pure compound to establish a definitive set of physicochemical and spectroscopic data. This would involve its targeted synthesis and purification, followed by comprehensive analysis using modern analytical techniques.

Further investigations into the synthesis of a homologous series of related compounds, by varying the substituent groups on the biphenyl rings, would provide a deeper understanding of the structure-property relationships. This could lead to the fine-tuning of mesomorphic properties for specific applications. nih.gov For instance, the introduction of chiral centers could induce ferroelectric liquid crystal phases, opening up possibilities for faster-switching display devices.

Collaborative endeavors between synthetic chemists, physicists, and materials scientists will be crucial for advancing the application of these materials. Chemists can focus on developing novel synthetic routes and creating new derivatives, while physicists can characterize their electro-optical properties and model their behavior. Materials scientists can then work on integrating these new materials into functional devices and advanced composites. Such interdisciplinary collaboration will be key to unlocking the full potential of this compound and related compounds in the next generation of advanced materials.

Q & A

Q. What are the optimized synthetic routes for biphenyl-4-yl biphenyl-4-carboxylate?

Continuous flow synthesis is a robust method for preparing biphenyl carboxylate derivatives. For example, methyl 1,1'-biphenyl-4-carboxylate can be synthesized using flow reactors, which improve reaction control and scalability. Key parameters include temperature (typically 80–120°C), residence time (10–30 minutes), and catalyst loading (e.g., Pd catalysts for coupling reactions). Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can spectroscopic techniques characterize this compound?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for structural elucidation. For instance, FTIR peaks at ~1700 cm⁻¹ confirm the ester carbonyl group, while ¹H NMR signals at δ 7.2–8.2 ppm (aromatic protons) and δ 3.8–4.2 ppm (ester methoxy groups) validate the biphenyl backbone. Cross-validate data with the NIST Chemistry WebBook for spectral reference .

Q. What methods assess the compound’s purity and stability?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is widely used, achieving detection limits of ~0.1% for impurities. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation products. For hygroscopicity, dynamic vapor sorption (DVS) analysis determines moisture uptake, guiding storage conditions (e.g., desiccated at −20°C) .

Q. How is X-ray crystallography applied to determine its crystal structure?

SHELXL software refines crystal structures using high-resolution data (resolution ≤ 1.0 Å). For biphenyl derivatives, space groups like P2₁/c are common. Challenges like twinning require iterative refinement with SHELXD/SHELXE. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .

Advanced Research Questions

Q. How to resolve contradictions in reported inhibitory potency of biphenyl-4-carboxylate derivatives?

Discrepancies in inhibition constants (e.g., Ki values) may arise from assay conditions (pH, substrate concentration). Use enzyme kinetics (e.g., competitive inhibition model: v = Vmax[S] / (Km(1 + [I]/Ki) + [S])) to re-evaluate data. Validate findings with isothermal titration calorimetry (ITC) for binding affinity .

Q. What strategies improve synthetic yield in biphenyl-4-carboxylate esterification?

Low yields (<50%) often stem from steric hindrance or side reactions. Optimize via:

  • Catalyst screening : Use N,N-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) for esterification.
  • Microwave-assisted synthesis : Reduces reaction time (5–10 minutes vs. hours) and improves yield by 20–30% .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Introduce substituents (e.g., halogens, alkyl chains) at the 4-position of the biphenyl ring. Test analogs for biological activity (e.g., IC50 in enzyme assays) and correlate with computational docking (AutoDock Vina) to identify key binding residues (e.g., hydrophobic pockets in ASCT2 transporters) .

Q. What analytical workflows validate biphenyl-4-carboxylate in complex matrices?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves quantification in biological samples (LOQ = 1 ng/mL). Use deuterated internal standards (e.g., biphenyl-4-carboxylate-d4) to correct matrix effects .

Q. How to address crystallographic disorder in biphenyl-4-yl derivatives?

Apply the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. For dynamic disorder, refine anisotropic displacement parameters (ADPs) and validate with Hirshfeld surface analysis .

Q. What protocols ensure reproducibility in pharmacological studies?

Follow the High Production Volume (HPV) Chemical Challenge Program guidelines:

  • Data collection : Prioritize peer-reviewed studies over vendor catalogs.
  • Statistical rigor : Use ≥3 biological replicates and report SEM/CI.
  • Negative controls : Include vehicle-treated groups to exclude solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.